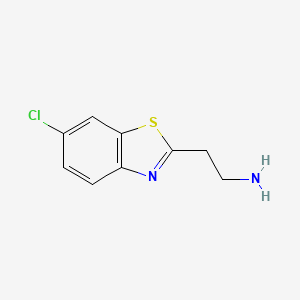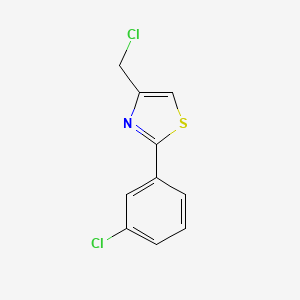
2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine is a chemical compound belonging to the benzothiazole family, characterized by its unique structure and potential applications in various scientific fields. This compound features a benzothiazole core with a chlorine atom at the 6th position and an ethan-1-amine group attached to the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine typically involves the following steps:
Benzothiazole Formation: The initial step involves the formation of benzothiazole through the cyclization of 2-aminothiophenol with chloroacetic acid[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Chlorination: The benzothiazole core is then chlorinated at the 6th position using appropriate chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: Finally, the ethan-1-amine group is introduced through nucleophilic substitution reactions using ethan-1-amine and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the chlorine atom or other functional groups present in the compound.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.
Reduction Products: Chloro derivatives, amino derivatives, and other reduced forms.
Substitution Products: Hydroxylated, aminated, or other substituted derivatives.
Applications De Recherche Scientifique
2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine is similar to other benzothiazole derivatives, such as 2-(6-methoxy-1,3-benzothiazol-2-yl)ethan-1-amine and 2-(6-nitro-1,3-benzothiazol-2-yl)ethan-1-amine. its unique chlorine substitution at the 6th position distinguishes it from these compounds, potentially leading to different biological activities and applications.
Comparaison Avec Des Composés Similaires
2-(6-methoxy-1,3-benzothiazol-2-yl)ethan-1-amine
2-(6-nitro-1,3-benzothiazol-2-yl)ethan-1-amine
2-(6-hydroxy-1,3-benzothiazol-2-yl)ethan-1-amine
This comprehensive overview highlights the significance of 2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine in various scientific fields and its potential applications
Propriétés
IUPAC Name |
2-(6-chloro-1,3-benzothiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDDZUMUYAIZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843717.png)
![6-(2,4-Dichlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine](/img/structure/B7843734.png)
![6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843756.png)
![N-[4-(2-amino-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)phenyl]acetamide](/img/structure/B7843757.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B7843760.png)
![[2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B7843769.png)
![[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B7843774.png)
![2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B7843778.png)

